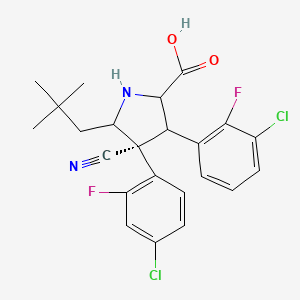

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid

Beschreibung

The compound “D-Proline, 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-, (3S,4R,5S)-rel-” is a synthetic, highly substituted proline derivative with a complex stereochemical profile. Its core structure is derived from D-proline, the D-enantiomer of the naturally abundant L-proline, which features a distinct α-carbon configuration . The molecule is functionalized with two halogenated aryl groups (3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl), a cyano group at the 4-position, and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 5-position. The relative stereochemistry (3S,4R,5S) suggests a rigid, three-dimensional arrangement that likely influences its physicochemical properties and biological interactions .

This compound is structurally related to pharmaceutical intermediates, such as idasanutlin (referenced in ), which share halogenated aromatic and cyano substituents. Such modifications are typical in drug design to enhance target binding affinity, metabolic stability, and selectivity . The neopentyl group may further improve lipophilicity and pharmacokinetic behavior .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2F2N2O2/c1-22(2,3)10-17-23(11-28,14-8-7-12(24)9-16(14)26)18(20(29-17)21(30)31)13-5-4-6-15(25)19(13)27/h4-9,17-18,20,29H,10H2,1-3H3,(H,30,31)/t17-,18-,20+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEWBFYJGJATRB-DWXLDPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)O)C2=C(C(=CC=C2)Cl)F)(C#N)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108046 | |

| Record name | rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219086-89-1 | |

| Record name | rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219086-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

D-Proline, specifically the compound 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-, (3S,4R,5S)-rel- , is a synthetic derivative of proline characterized by its complex structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : Approximately 467.34 g/mol

- Functional Groups : Includes cyano, chloro, and fluoro substituents, contributing to its unique chemical reactivity.

The structural complexity of this compound facilitates various chemical reactions such as nucleophilic substitutions and cyclization, influenced by the steric effects of the bulky dimethylpropyl group and the electronic effects of halogen substituents .

D-Proline derivatives are primarily studied for their interactions with biological targets. The presence of cyano and halogen groups may enhance binding affinity to certain receptors or enzymes involved in disease pathways. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Potential inhibition of cancer cell proliferation.

- Enzyme Inhibition : Possible inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology .

Case Studies and Research Findings

-

Antiproliferative Effects :

- A study indicated that related compounds showed significant antiproliferative activity against various cancer cell lines, with IC₅₀ values indicating effective concentrations . While specific data on this D-Proline derivative is limited, the structural similarities suggest potential for similar activity.

- Inhibition of HDACs :

- Interactions with p53-MDM2 Pathway :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-chlorophenyl)-4-cyano-D-proline | Lacks fluorine substituents | Simpler structure |

| 3-(3-bromo-2-fluorophenyl)-4-cyano-D-proline | Contains bromine instead of chlorine | Different halogen effects |

| 4-(4-fluorophenyl)-4-cyano-D-proline | Fluorine instead of chlorine on one phenyl ring | May exhibit different biological activity |

This table illustrates how variations in substituents can lead to differences in biological activity and reactivity profiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

D-Proline derivatives have been explored as potential inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: PD-L1 Inhibition

Recent studies have investigated the use of similar proline derivatives as inhibitors of the PD-L1 protein, which plays a crucial role in cancer immunotherapy. Modifications to the proline structure have shown promising results in enhancing binding affinity to PD-L1, suggesting that D-Proline derivatives could be modified for improved therapeutic efficacy against cancers .

Antimicrobial Activity

Research has indicated that compounds related to D-Proline exhibit varying degrees of antimicrobial activity. For instance, derivatives with specific halogen substitutions have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Data Table: Antimicrobial Activity

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound A | S. aureus | Moderate |

| Compound B | MRSA | High |

| D-Proline Derivative | M. tuberculosis | Low |

Material Science

D-Proline derivatives are being studied for their potential applications in developing new materials with specific properties such as biocompatibility and mechanical strength.

Case Study: Polymer Development

Research has shown that incorporating D-Proline derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. These modifications are particularly useful in biomedical applications where biocompatibility is essential .

Biological Evaluation

The biological evaluation of D-Proline derivatives often involves assessing their pharmacokinetic properties (ADMET) to ensure they are suitable for therapeutic use.

ADMET Profile Analysis

A comprehensive analysis of the ADMET properties of D-Proline derivatives indicates favorable absorption and distribution characteristics, although some compounds may exhibit metabolic instability .

Vergleich Mit ähnlichen Verbindungen

Idasanutlin-Related Compounds ()

Idasanutlin derivatives, such as 4-[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-...-pyrrolidine-2-carboxamido]-3-methoxybenzoic acid, share the halogenated phenyl and cyano substituents. Key comparisons:

- Substituent Similarities : Both compounds feature 3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl groups, which enhance π-π stacking and hydrophobic interactions in target binding .

- Functional Differences : The target compound lacks the benzoic acid moiety of idasanutlin, suggesting divergent pharmacological targets (e.g., enzyme inhibition vs. receptor antagonism) .

Fluorophenyl-Modified Proline Esters ()

Compounds synthesized from D-proline methyl ester hydrochloride and 3-fluoro-benzaldehyde (e.g., EP 4 374 877 A2 derivatives) exhibit simpler fluorophenyl substituents. Comparisons include:

- Synthetic Utility: Both serve as intermediates, but the target compound’s cyano group may enable additional reactivity (e.g., click chemistry) .

Other Proline Derivatives

4-Hydroxy-D-Proline Methyl Ester ()

This derivative (CAS 114676-59-4) features a hydroxyl group and ester functionality. Key contrasts:

L-Azetidine-2-Carboxylic Acid ()

A proline homolog studied for amnesic and anti-spreading depression effects:

- Ring Size : Azetidine’s four-membered ring imposes greater conformational strain, altering binding kinetics compared to the target compound’s five-membered proline core .

- Bioactivity : L-azetidine-2-carboxylic acid mimics L-proline in collagen synthesis but causes toxicity, whereas D-proline derivatives may avoid such off-target effects .

Q & A

Q. Tables

| Parameter | D-Proline | D-Phenylalanine | Reference |

|---|---|---|---|

| PEG-fDAO Km (μM) | 850 ± 120 | 35 ± 8 | |

| Solubility (aq. buffer) | 1 M | 0.1 M | |

| Murine Plasma t₁/₂ (h) | 7.67 ± 1.36 | 33.68 ± 3.10 |

| Enantiomer | Chiral HPLC Retention Time (min) | Enantiomeric Excess (%) |

|---|---|---|

| D-Proline | 12.4 | 99.2 |

| L-Proline | 14.7 | 0.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.